Home > Products > Screening Compounds P51729 > Amsacrine gluconate
Amsacrine gluconate - 80277-07-2

Amsacrine gluconate

Catalog Number: EVT-259867
CAS Number: 80277-07-2
Molecular Formula: C27H31N3O10S
Molecular Weight: 589.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Overview

Amsacrine gluconate is a derivative of amsacrine, an aminoacridine compound that exhibits potential antineoplastic activity. It is primarily utilized in the treatment of various hematological malignancies, particularly acute leukemias and lymphomas. Amsacrine itself is known for its ability to inhibit DNA synthesis, which is crucial in cancer therapy.

Source

Amsacrine gluconate is synthesized from amsacrine, which can be derived from 2′-methoxy-4′-nitrobutyranilide through a series of chemical reactions including reduction and acylation. The resultant compound has been formulated in various intravenous preparations for clinical use, including amsacrine lactate and amsacrine gluconate .

Classification

Amsacrine gluconate falls under the category of cytotoxic agents with a specific classification as an antineoplastic drug. It is part of the broader class of alkylating agents and intercalators, which disrupt DNA replication and transcription processes essential for cancer cell proliferation .

Synthesis Analysis

Methods

The synthesis of amsacrine involves several key steps:

  1. Reduction: The nitro group on 2′-methoxy-4′-nitrobutyranilide is reduced to form an amine.
  2. Formation of Methanesulfonamide: The resulting amine is converted to methanesulfonamide.
  3. Reaction with 9-Acridinyl Chloride: The free amino group reacts with 9-acridinyl chloride to yield amsacrine.

Amsacrine gluconate is then formed by the reaction of amsacrine with gluconic acid or its derivatives, leading to the formation of a stable salt that enhances solubility and bioavailability .

Technical Details

The synthesis typically requires controlled conditions to ensure the proper formation of intermediates and to minimize impurities. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final product .

Molecular Structure Analysis

Structure

Amsacrine gluconate has a complex molecular structure characterized by its acridine backbone, which allows it to intercalate into DNA. The molecular formula for amsacrine is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S, while the gluconate component contributes additional functional groups that enhance its solubility in aqueous solutions .

Data

Key structural data include:

  • Molecular Weight: Approximately 377.46 g/mol.
  • Chemical Structure: The presence of a methoxy group and a sulfonamide moiety are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Amsacrine gluconate undergoes several important chemical reactions:

  1. DNA Intercalation: It intercalates between DNA base pairs, disrupting replication and transcription.
  2. Reduction Reactions: The compound can participate in redox reactions that may affect its efficacy.
  3. Hydrolysis: In physiological conditions, it may hydrolyze to release active amsacrine.

Technical Details

The reaction kinetics can be influenced by pH, temperature, and the presence of other nucleophiles in biological systems, which can affect the drug's stability and activity .

Mechanism of Action

Process

The mechanism by which amsacrine gluconate exerts its antitumor effects primarily involves:

  • Inhibition of Topoisomerase II: Amsacrine interferes with the action of topoisomerase II, an enzyme critical for DNA unwinding during replication.
  • Induction of Apoptosis: By damaging DNA and preventing repair, it triggers programmed cell death pathways in malignant cells.

Data

Studies indicate that amsacrine can cause chromosomal aberrations in cultured cells, further supporting its role as a potent cytotoxic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Amsacrine gluconate exhibits good solubility in water due to its gluconate component.

Chemical Properties

  • Stability: Relatively stable under standard storage conditions but sensitive to light.
  • pH Sensitivity: The solubility and stability may vary with pH changes in solution.

Relevant data on melting point or boiling point are not widely documented but are essential for formulation development .

Applications

Scientific Uses

Amsacrine gluconate is primarily used in clinical settings for:

  • Treatment of Hematological Malignancies: Effective against acute myelogenous leukemia and certain lymphomas.
  • Combination Therapy: Often used in conjunction with other chemotherapeutic agents to enhance efficacy.

Research continues into optimizing its use and understanding its full mechanism of action within various cancer treatment protocols .

Introduction to Amsacrine Gluconate in Antineoplastic Research

Historical Development and Rationale for Gluconate Formulation

Amsacrine (chemically designated as N-{4-[(acridin-9-yl)amino]-3-methoxyphenyl}methanesulfonamide) emerged as a significant antineoplastic agent in the late 20th century, primarily for refractory acute leukemias. The parent compound—a synthetic aminoacridine derivative—demonstrated potent activity against hematological malignancies but faced formulation challenges due to its hydrophobic nature. Early formulations utilized organic solvents like N,N-dimethylacetamide (DMA)* to enable intravenous administration, but these carriers were associated with unacceptable vehicle-related toxicity, including dose-limiting venous irritation and metabolic complications [1].

The development of the gluconate salt (MedKoo Cat#: 100057; CAS# 80277-07-2) addressed these limitations through strategic salt formation. D-gluconic acid was selected as a counterion due to its enhanced aqueous solubility and biocompatibility. The ionic bonding between the amsacrine base and gluconic acid yielded a complex (C~21~H~19~N~3~O~3~S·C~6~H~12~O~7~, MW 589.614 g/mol) with solubility >50 mg/mL in aqueous media—a 10-fold improvement over DMA formulations [3]. This advancement facilitated direct reconstitution in standard injectable solutions without organic co-solvents.

Preclinical rationale extended beyond solubility. Researchers hypothesized that replacing DMA with gluconate would mitigate cardiotoxicity linked to solvent-mediated potassium channel blockade (e.g., hERG inhibition). While clinical studies confirmed reduced acute vascular irritation, unexpected cases of cardiomyopathy emerged in early trials, suggesting inherent amsacrine toxicity rather than solely vehicle-dependent effects [3]. Despite this, the gluconate formulation represented a critical step in optimizing drug deliverability, though it did not achieve widespread clinical adoption due to pharmacokinetic and stability limitations compared to later lactate salts [3].

Table 1: Key Physicochemical and Development Milestones of Amsacrine Gluconate

PropertyDMA FormulationGluconate SaltSignificance
Solubility<5 mg/mL in water>50 mg/mL in waterEliminated need for organic solvents
Molecular Weight393.46 g/mol (base)589.61 g/molAltered distribution kinetics
Cardiotoxicity DriversDMA-induced hERG blockAmsacrine-induced effectsShifted toxicity profile
Development StatusMarketed (1980s)InvestigationalDid not supplant lactate formulations

Position in the Acridine Derivative Class: Comparative Context with Parent Compounds

Amsacrine gluconate belongs to the 9-anilinoacridine pharmacophore class, characterized by a planar tricyclic acridine core linked to an aniline ring bearing a methanesulfonamide group. Its structural attributes confer dual mechanisms: DNA intercalation via acridine insertion between base pairs (preference for A-T sequences), and topoisomerase II (Topo II) poisoning through stabilization of DNA-enzyme cleavage complexes [9]. This dual functionality distinguishes it from classical intercalators (e.g., quinacrine) and pure Topo II inhibitors (e.g., etoposide).

Critical to its activity is the meta-methoxy substitution on the anilino ring—a feature empirically optimized during early structure-activity relationship (SAR) studies. The positional isomer ortho-AMSA (o-AMSA) demonstrates equivalent DNA intercalation but exhibits >100-fold reduced Topo II inhibitory potency due to steric hindrance limiting ternary complex formation [9]. The gluconate modification occurs distal to this pharmacophore at the sulfonamide protonation site, preserving critical binding motifs while altering physicochemical behavior [3].

Among acridine-based antineoplastics, amsacrine derivatives occupy a niche defined by:

  • Activity Spectrum: High efficacy in acute myeloid leukemia (AML) and lymphomas, but minimal activity against solid tumors like Lewis lung carcinoma. This contrasts with DNA-alkylating acridines (e.g., N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) active in murine solid tumor models [5].
  • Resistance Profile: Retains activity in leukemias refractory to anthracyclines (daunorubicin) or antimetabolites (cytarabine), attributed to its distinct Topo II isoform interactions [2].
  • Derivative Optimization: Later analogues (e.g., CI-921) incorporated N,N-dimethylaminopropyl side chains to enhance DNA affinity and reduce glutathione-mediated detoxification—modifications absent in the gluconate salt [5] [10].

Table 2: Structural and Functional Comparison of Key Acridine Antineoplastics

CompoundCore StructureDNA BindingTopo II PoisoningTherapeutic Niche
Amsacrine base9-(m-Anisidino)acridineK~b~ = 10⁵ M⁻¹+++ (EC~50~ ~0.5 μM)Refractory leukemia
o-AMSA9-(o-Anisidino)acridineK~b~ = 10⁵ M⁻¹+ (EC~50~ >50 μM)Inactive in leukemia models
Quinacrine9-AminoalkylacridineK~b~ = 10⁴ M⁻¹-Antimalarial/antiproliferative
CI-921N-Dimethylalkyl derivativeK~b~ = 10⁶ M⁻¹++++Broad-spectrum (clinical trial)

The gluconate formulation thus represents an evolutionary branch in acridine drug development—optimizing deliverability without altering the parent molecule’s pharmacophore. Contemporary research focuses on hybrid molecules (e.g., acridine-thiosemicarbazones) that enhance DNA affinity and introduce catalytic inhibition of Topo II, addressing limitations of classical poisons like amsacrine [10].

Properties

CAS Number

80277-07-2

Product Name

Amsacrine gluconate

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C27H31N3O10S

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

XXNAQBNJPZNRSZ-IFWQJVLJSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Amsacrine gluconate

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.